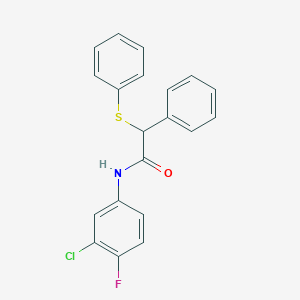
ethyl 1-(2-furoyl)-3-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(2-furoyl)-3-piperidinecarboxylate, commonly known as EFPC, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. EFPC is a synthetic derivative of piperidine and furan, and its molecular formula is C15H19NO4.
Mécanisme D'action
The exact mechanism of action of EFPC is not fully understood, but it is believed to act through multiple pathways. EFPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, EFPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EFPC has also been shown to exhibit anti-microbial activity, possibly through disruption of bacterial cell membranes.
Biochemical and Physiological Effects
EFPC has been shown to have various biochemical and physiological effects. In animal studies, EFPC has been shown to reduce inflammation and pain, suggesting its potential use as an anti-inflammatory agent. EFPC has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use as an anti-cancer agent. In addition, EFPC has been shown to have anti-microbial activity against various bacterial strains, suggesting its potential use as an anti-bacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
EFPC has several advantages for lab experiments. It is a stable and easily synthesized compound that has been shown to have good solubility in various solvents. EFPC has also been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activity, making it a promising compound for further exploration. However, EFPC also has limitations for lab experiments, including its relatively low water solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of EFPC. One potential direction is the exploration of EFPC as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the development of drug delivery systems using EFPC, as it has been shown to have good solubility and stability in various solvents. Additionally, further studies are needed to elucidate the exact mechanism of action of EFPC and to determine its potential toxicity in vivo.
Applications De Recherche Scientifique
EFPC has been studied for its potential use in medicinal chemistry, particularly as a drug candidate for the treatment of various diseases. EFPC has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising compound for further exploration. In addition, EFPC has been studied for its potential use in drug delivery systems, as it has been shown to have good solubility and stability in various solvents.
Propriétés
IUPAC Name |
ethyl 1-(furan-2-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)10-5-3-7-14(9-10)12(15)11-6-4-8-18-11/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQPMNEFHYXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3955434.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B3955446.png)
![N-[4-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3955455.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3955458.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955472.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B3955493.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955499.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3955539.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-3-piperidinecarboxylate](/img/structure/B3955541.png)
![5,6-dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B3955544.png)